Home > Products > Screening Compounds P29687 > (1S)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol
(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol - 1568191-60-5

(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol

Catalog Number: EVT-3515758
CAS Number: 1568191-60-5
Molecular Formula: C6H10N2O
Molecular Weight: 126.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480)

Compound Description: AZD1480 is a potent Jak2 inhibitor []. It exhibits inhibitory effects on the signaling and proliferation of Jak2 V617F cell lines in vitro []. Additionally, AZD1480 demonstrates in vivo efficacy in a TEL-Jak2 model and possesses excellent physical properties and preclinical pharmacokinetics []. Currently, AZD1480 is undergoing evaluation in Phase I clinical trials [].

4-(2-Fluoro-4-methoxyphenyl)-5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide (5i, [11C]MG2-1812)

Compound Description: Compound 5i, also known as [11C]MG2-1812, acts as a potent and highly selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGlu2) [, ]. This compound shows high potency and subtype selectivity, along with favorable lipophilicity [, ]. Radiolabeling of 5i with carbon-11 produces [11C]5i, a PET imaging agent for mGlu2 in the brain [, ].

N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775)

Compound Description: PF-06747775 serves as a high-affinity, irreversible inhibitor designed to target oncogenic EGFR mutants while exhibiting selectivity over wild-type EGFR []. Developed through structure-based drug design, PF-06747775 demonstrates potent activity against common EGFR mutations, including exon 19 deletion (Del), L858R, and double mutants T790M/L858R and T790M/Del []. This compound displays favorable ADME (absorption, distribution, metabolism, and excretion) properties and is currently under evaluation in phase-I clinical trials for mutant EGFR-driven NSCLC [].

N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

Compound Description: Acrizanib is a small-molecule VEGFR-2 inhibitor specifically designed for topical ocular delivery as a therapy for neovascular age-related macular degeneration []. It demonstrates potency and efficacy in rodent models of choroidal neovascularization (CNV) while exhibiting limited systemic exposure after topical ocular administration []. Acrizanib is notable for its multiple formulation options and an acceptable ocular PK profile in rabbits [].

2-[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920)

Compound Description: PF-2545920 represents the first reported clinical candidate for the inhibition of phosphodiesterase 10A (PDE10A) in the treatment of schizophrenia []. Its discovery stemmed from structure-based drug design efforts that identified a unique "selectivity pocket" for PDE10A inhibitors [].

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

Compound Description: Hu7691 is a potent and selective Akt inhibitor developed as a potential anticancer agent with improved cutaneous safety compared to earlier generation inhibitors [, ]. This compound demonstrates a 24-fold selectivity for Akt1 over Akt2, reducing the likelihood of Akt2 inhibition-induced keratinocyte apoptosis and subsequent rash [].

(R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)

Compound Description: AMG 337 is a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) receptor tyrosine kinase []. It exhibits nanomolar inhibition of MET kinase activity, favorable preclinical pharmacokinetics, significant inhibition of MET phosphorylation in vivo, and robust tumor growth inhibition in a MET-dependent mouse efficacy model [].

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

Compound Description: This compound is a synthesized molecule designed to investigate the inhibition of kinases with a rare cysteine residue in the hinge region, specifically targeting MPS1, MAPKAPK2, and p70S6Kβ/S6K2 []. Its structure was confirmed through various spectroscopic methods, including nuclear magnetic resonance spectroscopy, high-resolution mass spectrometry, and infrared spectroscopy, as well as single-crystal X-ray diffraction [].

Overview

The compound (1S)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol, a member of the pyrazole family, is characterized by its unique structure that includes a pyrazole ring and an alcohol functional group. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals.

Source

This compound can be synthesized through various organic synthesis methods, often involving reactions that incorporate pyrazole derivatives. The literature indicates that pyrazole compounds are widely studied for their biological activities, including anti-inflammatory and antimicrobial properties.

Classification
  • Chemical Class: Alcohols and Phenols
  • Sub-Class: Pyrazole derivatives
  • IUPAC Name: (1S)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol
Synthesis Analysis

Methods

The synthesis of (1S)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol typically involves the following methods:

  1. Condensation Reactions: The compound can be synthesized via condensation reactions between appropriate aldehydes and 3-methylpyrazole.
  2. Hydrolysis: Starting from esters or halides, hydrolysis can yield the desired alcohol.
  3. Catalytic Methods: Catalysts such as sodium acetate or other bases may be employed to facilitate the reaction under mild conditions.

Technical Details

In a typical synthesis, the reaction may proceed as follows:

  • A mixture of 3-methylpyrazole and an aldehyde is heated in the presence of a catalyst (e.g., sodium acetate) to promote condensation.
  • The product is then purified through crystallization or chromatography to isolate (1S)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol.
Molecular Structure Analysis

Structure

The molecular structure of (1S)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol features:

  • A pyrazole ring which contributes to its biological activity.
  • An alcohol functional group (-OH) providing solubility and reactivity.
Chemical Reactions Analysis

Reactions

(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol can participate in various chemical reactions, including:

  • Esterification: Reacting with carboxylic acids to form esters.
  • Oxidation: Converting the alcohol group into carbonyl compounds.

Technical Details

These reactions typically require specific conditions such as temperature control and the presence of catalysts to achieve high yields and selectivity.

Mechanism of Action

Process

The biological mechanism of action for compounds like (1S)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol is often linked to their ability to interact with specific enzymes or receptors in biological systems. For instance:

  • The hydroxyl group may facilitate hydrogen bonding with target proteins, enhancing binding affinity.

Data

Research indicates that pyrazole derivatives can exhibit various pharmacological effects, including anti-inflammatory and analgesic activities, potentially through modulation of inflammatory pathways.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically a colorless or light yellow liquid.
  • Boiling Point: Approximately 150 °C.

Chemical Properties

Chemical properties include:

  • Solubility in water due to the hydroxyl group.
  • Reactivity with acids and bases due to the presence of both basic nitrogen atoms in the pyrazole ring and the acidic hydroxyl group.
Applications

Scientific Uses

(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol has potential applications in:

  • Pharmaceutical Development: As a building block for synthesizing novel drugs with anti-inflammatory or antimicrobial properties.
  • Research Studies: In studies investigating pyrazole derivatives' biological activities and mechanisms.
Stereoselective Synthesis & Methodological Advancements

Chiral Resolution Techniques for Enantiomeric Enrichment

Chiral resolution remains a cornerstone for obtaining enantiomerically pure (1S)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol from racemic mixtures. The process typically involves the formation of diastereomeric salts using chiral resolving agents like (S)-mandelic acid or tartaric acid derivatives. The critical principle exploits the divergent solubility of the diastereomeric pair in solvents like toluene-methanol mixtures, allowing selective crystallization of the target (S)-alcohol complex [10]. Efficiency hinges on the matching chirality between the resolving agent and the target enantiomer, where (S)-acids preferentially crystallize with (S)-alcohols. Post-crystallization, alkaline liberation (e.g., NaOH treatment) releases the enantiopure (S)-alcohol. A significant advancement involves integrating RRR (Resolution-Racemization-Recycle) protocols, where the undesired (R)-enantiomer undergoes in-situ racemization using HCl in toluene, enabling theoretical yields exceeding 50% by recycling the unwanted isomer [10] .

Table 1: Evaluation of Chiral Resolution Methods for (1S)-Alcohol

Resolving AgentSolvent SystemDiastereomeric Excess (de)Yield (Isolated)Key Limitation
(S)-Mandelic AcidToluene/Methanol>98%45-48% (per cycle)Requires racemization recycle
L-(+)-Tartaric AcidEthanol/Water90-95%40-42%Moderate solubility difference
D-DBTA*Acetone92-96%38-40%High cost of resolving agent
D-DBTA: Di-p-toluoyl-D-tartaric acid

Catalytic Asymmetric Synthesis via Transition Metal-Mediated Pathways

Transition metal catalysis offers direct access to the (S)-configured alcohol, circumventing resolution. Chiral Pd complexes facilitate asymmetric hydrogenation of prochiral ketones like 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one. Ligands such as BINAP (2,2′-Bis(diphenylphosphino)-1,1′-binaphthyl) or DuPhos (1,2-Bis(phospholano)benzene) induce high enantioselectivity by creating a sterically constrained chiral pocket around the metal center, enabling hydride transfer predominantly to the si- or re-face of the ketone [3]. Critical parameters include:

  • Metal Precursor: [PdCl₂(COD)] or [Ru(cymene)Cl₂]₂
  • Ligand Chiral Environment: Bulky, electron-donating groups enhance enantiocontrol
  • Solvent/Pressure: iPrOH or CH₂Cl₂ under 50-100 bar H₂Yields typically reach 80-95% with enantiomeric excess (ee) values of 88-99%. Complementary methods involve Suzuki-Miyaura cross-coupling using chiral Pd catalysts to construct pyrazole intermediates with pre-installed asymmetry [3]. Tetrazole-based Julia-Kocienski olefination using 1-methyl-1H-tetrazol-5-yl sulfones and ketones, mediated by LiHMDS in THF at -78°C, achieves Z-alkene precursors with 91:9–99:1 selectivity, later stereospecifically reduced to the (S)-alcohol [5].

Biocatalytic Approaches for (1S)-Configuration Optimization

Biocatalysis leverages enantioselective ketoreductases (KREDs) for asymmetric reduction of 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one to the (S)-alcohol. KREDs exhibit exceptional stereofacial discrimination by binding the ketone within a chiral active site, facilitating hydride transfer from NAD(P)H cofactors exclusively to the re-face. Key advantages include:

  • Reaction Conditions: Aqueous or biphasic buffers (pH 7-8), 25-40°C
  • Cofactor Recycling: Glucose dehydrogenase (GDH)/glucose systems enable catalytic NADPH usage
  • Productivity: >90% yield, >99% ee achievable with engineered enzymes Directed evolution optimizes KREDs for enhanced activity (kcat/Kₘ), stability (thermal/organic solvent tolerance), and substrate scope toward bulky pyrazolyl ketones. Immobilization on silica or EPOX/acrylic resins facilitates catalyst reuse over 10-15 cycles, improving process economics .

Comparative Analysis of Pyrazole Derivative Alkylation Strategies

Alkylation at the pyrazole N1-position precedes or follows stereogenic center formation. Method selection impacts overall yield and enantiopurity retention.

Table 2: Pyrazole Alkylation Strategies for (1S)-Alcohol Precursors

Alkylation TimingReagent/ConditionsAdvantagesDisadvantagesYield Range
Pre-AlkylationMethyl iodide, K₂CO₃, DMF, 80°CSimplicity; stable alkylated intermediatesRisk of O-alkylation; requires purification75-85%
Post-AlkylationMeOTf, DBU, CH₃CN, 0°CAvoids protection; functional group toleranceMay epimerize chiral center if harsh conditions70-80%
Phase-Transfer(nBu)₄N⁺HSO₄⁻, NaOH, CH₂Cl₂Mild conditions; high selectivitySolvent-intensive; catalyst cost80-90%

Post-alkylation is often preferred for stereosensitive intermediates, using mild bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and electrophiles like methyl triflate (MeOTf) to minimize racemization [4]. Regioselectivity challenges arise if the pyrazole lacks substituents at C4/C5, where N2-alkylation can compete. Steric directing groups or copper(I) catalysis (CuI, phenanthroline ligands) suppress this, achieving >95% N1-selectivity [7].

Green Chemistry Protocols for Solvent-Free Pyrazole Functionalization

Solvent-free methodologies enhance sustainability for synthesizing pyrazole-alcohol derivatives. Key approaches include:

  • Mechanochemical Milling: Reactants (pyrazole ketone, reductant) and catalysts (e.g., chiral thiourea-organocatalyst) are ball-milled (500-600 rpm) for 30-90 min. Achieves 65-80% yield and 85-92% ee via friction-induced activation [4].
  • Thermal Condensation: Mixing 3-methyl-1-phenyl-5-pyrazolone, aldehydes, and nitroethenamine derivatives under neat conditions at 110°C for 30-50 min furnishes bis(pyrazolyl)methane precursors in 79-91% yield. Eliminates catalysts/solvents while maintaining high atom economy [4] [10].
  • Microwave Dielectric Heating: Accelerates reactions like asymmetric reductions or alkylations (5-15 min vs. hours). Enables precise temperature control, reducing byproduct formation.

These methods align with ACS Green Chemistry Principles by minimizing waste (E-factor reduction by 60-80%), avoiding toxic solvents (DMF, DMSO), and lowering energy consumption [4] [10].

Properties

CAS Number

1568191-60-5

Product Name

(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol

IUPAC Name

(1S)-1-(1-methylpyrazol-3-yl)ethanol

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

InChI

InChI=1S/C6H10N2O/c1-5(9)6-3-4-8(2)7-6/h3-5,9H,1-2H3/t5-/m0/s1

InChI Key

IYZHSRBTZXDIHP-YFKPBYRVSA-N

SMILES

CC(C1=NN(C=C1)C)O

Canonical SMILES

CC(C1=NN(C=C1)C)O

Isomeric SMILES

C[C@@H](C1=NN(C=C1)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.